molecular formula C10H10O2 B1582050 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one CAS No. 7695-47-8

8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B1582050
CAS No.: 7695-47-8
M. Wt: 162.18 g/mol
InChI Key: ZZBDJLNCCKCFIE-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a molecular formula of C10H10O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 8th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene or its derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 8th position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: The reduction of the naphthalene ring to form the dihydronaphthalene structure can be carried out using catalytic hydrogenation or other reducing agents.

    Ketone Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of specialized catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone structure.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydroxyl and ketone groups.

    Pathways: Involvement in oxidative stress pathways, anti-inflammatory pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Similar structure but lacks the dihydro component.

    2-Naphthol: Similar structure but with the hydroxyl group at the 2nd position.

    Naphthalene-1,4-dione: Contains a quinone structure instead of the hydroxyl and ketone groups.

Properties

IUPAC Name

8-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDJLNCCKCFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342777
Record name 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7695-47-8
Record name 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research articles?

A1: While this compound is not the primary focus of the provided research papers, it is a product of a specific reaction described in one of them. [] The paper titled "Reaction of dimethyloxosulphonio- and triphenylphosphonio-(3-oxocyclohex-1-enyl)methanides with diphenylcyclopropenone" demonstrates that this compound can be synthesized by reacting specific phosphonium ylides with diphenylcyclopropenone. [] This finding contributes to the understanding of chemical synthesis pathways involving these types of reagents and expands the knowledge base for synthesizing similar compounds.

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